This compound belongs to the family of pyridine derivatives and is categorized under sulfinates, which are known for their utility in organic reactions, particularly in the formation of sulfur-containing compounds. Sodium 6-methylpyridazine-3-sulfinate can be synthesized through various methods, often involving the sulfonation of corresponding pyridine derivatives.
The synthesis of sodium 6-methylpyridazine-3-sulfinate typically involves the following methodologies:
The molecular structure of sodium 6-methylpyridazine-3-sulfinate features:
CC1=NC(=C(C=C1)S(=O)[O-])Cl.[Na+]
, indicating its complex structure with both aromatic and functional groups.Sodium 6-methylpyridazine-3-sulfinate is involved in several key chemical reactions:
The mechanism of action for sodium 6-methylpyridazine-3-sulfinate involves its interaction with biological targets through:
The physical and chemical properties of sodium 6-methylpyridazine-3-sulfinate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 213.62 g/mol |
Melting Point | Typically ranges from 161°C to 162°C |
Solubility | Soluble in water |
Appearance | White solid |
These properties indicate that the compound is stable under standard laboratory conditions but may require specific handling due to its reactivity .
Sodium 6-methylpyridazine-3-sulfinate has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2